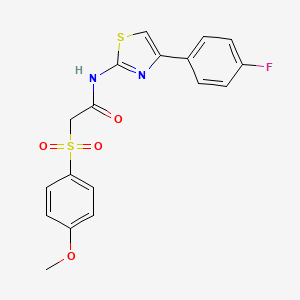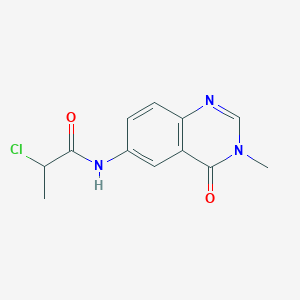
2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” is a chemical compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7. It is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves a series of steps starting from anthranilic acid . In one method, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates. These are then cyclized by treatment with acetic anhydride under reflux to afford the benzoxazinones. Treatment of the benzoxazinones with ammonia solution affords the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C12H12ClN3O2. It contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For instance, they can react with aromatic aldehydes under boiling conditions to produce different hydrazone derivatives . The reactivity of quinazolinones can be influenced by the substitution on the heterocyclic pyridine ring .作用機序
While the specific mechanism of action for “2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” is not mentioned in the search results, quinazolinone derivatives are known for their diverse biological activities. They have been reported to exhibit analgesic, anti-inflammatory, and antimicrobial activities . The mechanism of action of these compounds often involves interaction with various biological targets .
将来の方向性
The future directions for research on “2-Chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide” and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications. The development of novel quinazolinone derivatives with improved potency and selectivity could also be a promising area of research .
特性
IUPAC Name |
2-chloro-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(13)11(17)15-8-3-4-10-9(5-8)12(18)16(2)6-14-10/h3-7H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLIRVVUNCZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

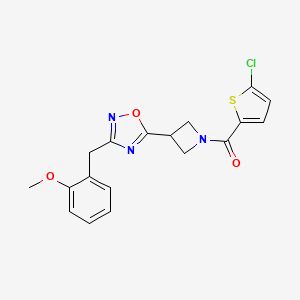
![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)
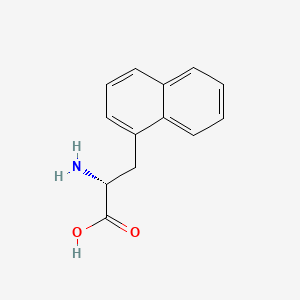

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)
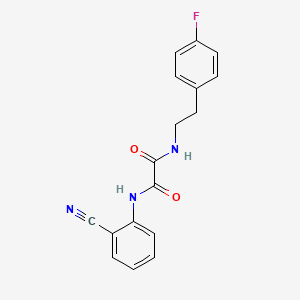
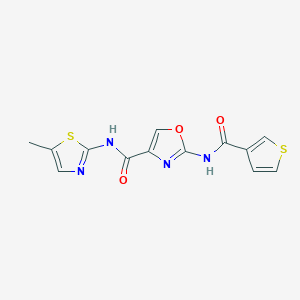
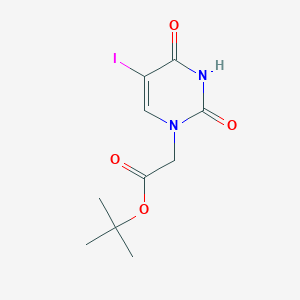
![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)
![N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2416839.png)
